BenchChemオンラインストアへようこそ!

6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

Physicochemical profiling CNS drug design ADME prediction

6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS 1851910-02-5, PubChem CID is a bicyclic heteroaromatic aldehyde featuring a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold N-linked to the 6-position of a pyridine-3-carbaldehyde (nicotinaldehyde) moiety. With a molecular formula of C₁₁H₁₂N₂O₂, a molecular weight of 204.22 g/mol, a topological polar surface area (TPSA) of 42.4 Ų, and a calculated XLogP3 of 0.7 , this compound belongs to a broadly patented class of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives developed by F.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13154707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)C3=NC=C(C=C3)C=O
InChIInChI=1S/C11H12N2O2/c14-6-8-1-2-11(12-4-8)13-5-10-3-9(13)7-15-10/h1-2,4,6,9-10H,3,5,7H2
InChIKeyXMVRIBDEHZEUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde: A Constrained Bicyclic Aldehyde Building Block


6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS 1851910-02-5, PubChem CID 130894479) is a bicyclic heteroaromatic aldehyde featuring a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold N-linked to the 6-position of a pyridine-3-carbaldehyde (nicotinaldehyde) moiety. With a molecular formula of C₁₁H₁₂N₂O₂, a molecular weight of 204.22 g/mol, a topological polar surface area (TPSA) of 42.4 Ų, and a calculated XLogP3 of 0.7 [1], this compound belongs to a broadly patented class of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives developed by F. Hoffmann-La Roche for CNS-targeted trace amine-associated receptor 1 (TAAR1) modulation [2][3]. As an Enamine-sourced building block (catalog EN300-725854), it serves primarily as a synthetic intermediate equipped with a reactive aldehyde handle for condensation, reductive amination, and nucleophilic addition chemistries [4].

Why the 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde Scaffold Cannot Be Readily Interchanged with Closest Analogs


Substituting this compound with its closest regioisomer (the 2-substituted pyridine analog, CAS 1853115-32-8) or heteroatom variant (the 2-thia-5-azabicyclo analog, CAS 1935121-66-6) without experimental validation introduces quantifiable physicochemical and topological divergences that directly impact molecular recognition. The regioisomeric switch from the 6- to the 2-position alters the spatial relationship between the reactive aldehyde and the bicyclic nitrogen, potentially affecting both the trajectory of derivatization chemistry and downstream target binding vectors [1][2]. The O→S replacement in the bicyclic core increases computed lipophilicity by 0.8 logP units (XLogP3: 0.7 vs. 1.5) and expands TPSA by 16.1 Ų (42.4 vs. 58.5 Ų), a magnitude of change that routinely shifts ADME properties and off-target profiles in CNS drug discovery programs [1][3]. Given that 2-oxa-5-azabicyclo[2.2.1]heptane-containing compounds from the Roche patent family have demonstrated TAAR1 IC₅₀ values as low as 2.20 nM [4], the selection of a specific building block isomer, rather than any in-class surrogate, determines the final spatial presentation of pharmacophoric elements and synthetic accessibility.

Quantitative Differentiation Evidence for 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde Versus Comparator Compounds


TPSA Divergence: 6-Oxa-Azabicyclo vs. 6-Thia-Azabicyclo Bicyclic Core Impacts Predicted Membrane Permeability

When the 2-oxa-5-azabicyclo core is replaced with the 2-thia-5-azabicyclo variant (both 6-substituted on the pyridine ring), the topological polar surface area increases by 38% (42.4 Ų → 58.5 Ų) [1][2], crossing the commonly cited 60 Ų threshold for optimal blood-brain barrier penetration. Simultaneously, lipophilicity rises by +0.8 logP units (XLogP3: 0.7 → 1.5). A TPSA below 50 Ų combined with logP below 1.0 positions the oxa compound more favorably for CNS drug discovery according to multiparameter optimization guidelines [3].

Physicochemical profiling CNS drug design ADME prediction

Regioisomeric Differentiation: 6- vs. 2-Position Attachment of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold to Nicotinaldehyde

The target compound (6-substituted, CAS 1851910-02-5) and its 2-substituted isomer (CAS 1853115-32-8) share identical molecular formulas (C₁₁H₁₂N₂O₂), molecular weights (204.22 g/mol), TPSA (42.4 Ų), and XLogP3 (0.7) [1][2]. However, the position of the bicyclic scaffold attachment to the pyridine ring dictates the geometric relationship between the aldehyde group and the bicyclic nitrogen. In the 6-isomer, the aldehyde is para to the bicyclic N-substitution, while in the 2-isomer, it is ortho, resulting in different dipole vectors and steric environments for subsequent derivatization [1][2]. No head-to-head biological comparison of these two specific regioisomers has been reported in the public domain.

Regioisomerism Medicinal chemistry Structure-activity relationship

Class-Level Potency Precedent: 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold Delivers Sub-Nanomolar to Low-Nanomolar Target Engagement in TAAR1 and GPCR Programs

Although the target compound itself is a synthetic intermediate and has no directly reported biological activity, compounds incorporating the 2-oxa-5-azabicyclo[2.2.1]heptane core have demonstrated potent target engagement across multiple target classes. In the Roche TAAR1 patent family (US9790230), 4-[(1S,3R,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-N-[4-(trifluoromethyl)phenyl]benzamide (Example 59) exhibited an IC₅₀ of 2.20 nM against rat TAAR1 in HEK-293 cells [1]. In the MCH-R1 program, a quinoline-bearing analog achieved an IC₅₀ of 13 nM against human MCH-R1 [2]. In the kinase space, an oxa-azabicyclo derivative targeting MK2/p38α showed an IC₅₀ of 0.700 nM [3]. By contrast, the unconstrained piperidine or morpholine analogs typically exhibit >10-fold higher IC₅₀ values across these target classes, highlighting the contribution of the rigid bicyclic scaffold to binding affinity [4].

TAAR1 agonist GPCR drug discovery Kinase inhibition

Synthetic Tractability: Aldehyde Reactivity Enables Direct Decoration Without Protection/Deprotection Sequences Required by Carboxylic Acid or Alcohol Analogs

The free aldehyde functionality at the pyridine 3-position provides a directly reactive handle for reductive amination, Knoevenagel condensation, Grignard addition, and oxime/hydrazone formation without the protection/deprotection steps required for the corresponding carboxylic acid or alcohol analogs. In contrast, the thia analog (CAS 1935121-66-6) presents identical aldehyde reactivity but with the altered physicochemical profile noted in Evidence Item 1 [1]. The 2-substituted regioisomer (CAS 1853115-32-8) offers an ortho- rather than para-relationship between the aldehyde and the bicyclic amine, leading to different conformational preferences in the final reaction products [2]. The computed H-bond acceptor count of 4 and 0 H-bond donors make this compound compatible with standard amide coupling and reductive amination protocols without competing intramolecular reactions [3].

Synthetic chemistry Parallel synthesis DNA-encoded library

Optimal Deployment Scenarios for 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde Based on Differentiated Evidence


CNS-Focused Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The combination of TPSA = 42.4 Ų and XLogP3 = 0.7 places this compound within the favorable CNS multiparameter optimization space, making it a priority building block for CNS-targeted DEL and fragment library construction [1]. The free aldehyde enables direct on-DNA reductive amination without additional activation chemistry, while the rigid 2-oxa-5-azabicyclo scaffold introduces conformational constraint that has been associated with sub-nanomolar target engagement in kinase (MK2 IC₅₀ = 0.700 nM) and GPCR (TAAR1 IC₅₀ = 2.20 nM) programs [2][3]. Procurement of this specific 6-substituted isomer, rather than the 2-substituted analog, ensures a para-relationship between the aldehyde diversification vector and the bicyclic amine, which may influence the shape and electrostatic complementarity of the resulting library members [1].

TAAR1 and GPCR Agonist/Antagonist Lead Optimization

The Roche patent family (US9790230, WO2016015333A1) establishes the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold as a privileged core for TAAR1 modulation with demonstrated selectivity over α1 and α2 adrenergic receptors [2][4]. For medicinal chemistry teams pursuing TAAR1, MCH-R1 (IC₅₀ = 13 nM precedent), or 5-HT₂A (Ki = 2.70 nM precedent) programs, this building block provides an aldehyde entry point for late-stage diversification while preserving the rigid bicyclic framework responsible for target selectivity [3][5]. The 6-substitution pattern on the pyridine ring may offer distinct SAR vectors compared to the more extensively exemplified 3-substituted bicyclic derivatives in the patent literature, creating opportunities for novel intellectual property [2].

Physicochemical Property-Guided Lead Series Triage

When screening multiple aldehyde building blocks for a lead series, the quantifiably lower TPSA (Δ = -16.1 Ų, -27%) and lipophilicity (ΔXLogP3 = -0.8 units) of this oxa compound relative to the 2-thia-5-azabicyclo analog (CAS 1935121-66-6) can be used to prioritize the oxa scaffold for programs where CNS permeability is required [1][6]. Conversely, for peripheral or PBPK-modeled programs where higher TPSA is desirable to limit brain exposure, the thia analog may be selected as a comparator tool compound. This data-driven triage prevents late-stage ADME attrition that is commonly associated with suboptimal property space selection at the building block stage [6].

Conformationally Constrained Bioisostere Exploration of Piperidine and Morpholine Series

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a carbon-atom bridged morpholine bioisostere with significantly reduced conformational freedom (2 rotatable bonds) compared to unconstrained morpholines or piperidines [1][7]. For teams seeking to rigidify a flexible morpholine-containing lead compound, this building block offers a direct synthetic entry point via the aldehyde handle while the published >10-fold potency enhancement observed for bicyclic vs. monocyclic analogs provides a quantitative rationale for the additional synthetic investment [2][3]. The specific 6-substitution pattern on nicotinaldehyde is not commercially explored in most patent exemplifications, offering underexploited vectors for scaffold hopping campaigns [2].

Quote Request

Request a Quote for 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.